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Pharmacokinetic Parameters of Nilotinib

The table below summarizes the fundamental pharmacokinetic characteristics of nilotinib established in

clinical studies [1] [2] [3].

Parameter Value | Description

Absorption (Tmax) Approximately 3 hours post-dose [1] [2]

Elimination Half-life (T%) Approximately 17 hours [1] (also reported as 15 hours [3])
Primary Metabolic Enzymes Hepatic Cytochrome P450 CYP3A4 [2]

Food Effect (High-fat meal) Increases bioavailability (AUC) by up to 82% [2]

Route of Elimination Primarily via feces [2]

Protein Binding Not fully quantified in sources

Volume of Distribution Not fully quantified in sources

Metabolism and Elimination Pathways
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Nilotinib undergoes extensive hepatic metabolism, primarily through oxidation and hydroxylation via the
CYP3A4 enzyme [1] [2]. As a result, its exposure is highly susceptible to interactions with other drugs that

induce or inhibit this pathway.

e CYP3A4 Inhibitors (e.g., Ketoconazole): Significantly increase nilotinib plasma concentration [2].
e CYP3A4 Inducers (e.g., Rifampicin): Significantly decrease nilotinib plasma concentration [2].

Furthermore, nilotinib itself acts as a competitive inhibitor of several enzymes [2], which can affect the
pharmacokinetics of co-administered drugs. The following diagram illustrates its key metabolic and

inhibitory interactions:
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Nilotinib's metabolic pathway and enzyme inhibition profile.

Key Drug-Drug and Food-Drug Interactions

The table below details critical interactions that necessitate dosage adjustments or avoidance [2] [4] [3].
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Interacting Agent / Effect on Nilotinib . .
o Clinical Recommendation
Condition Exposure
Strong CYP3A4 Inhibitors Significantly Avoid co-administration. If necessary, reduce
(e.g., Ketoconazole) Increased nilotinib dose [4].
Strong CYP3A4 Inducers Significantly Avoid co-administration. Use alternatives [2].
(e.g., Rifampicin) Decreased
Grapefruit /| Grapefruit Juice Increased Avoid (inhibits CYP3A4) [3].
St. John's Wort Decreased Avoid (induces CYP3A4) [3].
High-Fat Meal Increased (AUC 1 Administer on an empty stomach (at least 1 hr
82%) before, 2 hrs after food) [4] [3].
Drugs that prolong QT Additive risk of QT Avoid concurrent use due to increased risk of
interval prolongation sudden death [4].

Experimental Protocols for Key Assays

Here are the methodologies used in cited research to investigate nilotinib's pharmacokinetics and metabolic

effects.

Oral Glucose Tolerance Test (OGTT) for Metabolic Effects

This protocol was used to investigate nilotinib's impact on glucose metabolism [5].

¢ Patient Preparation: Patients without pre-existing diabetes were tested after an overnight fast.

¢ Procedure: Baseline blood samples were taken, followed by administration of a 75¢g glucose load.
Blood samples were then collected at fasting, 1-hour, and 2-hour time points.

e Measured Analytes: Plasma glucose, insulin, C-peptide, and incretins (GLP-1, GIP).

e Data Analysis: Insulin sensitivity and (3-cell function were calculated using established models
(HOMA2-IR, HOMA2-%S, 1S10,120, HOMA2-%B). The study concluded that nilotinib induces global
insulin resistance and compensatory hyperinsulinemia [5].
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In Vitro Kinase Assay for Target Specificity

A high-throughput screen identified nilotinib as a potent and selective p38f inhibitor [6].

e Compound Library: 1,443 FDA-approved drugs were screened.
e Assay Method: An in vitro kinase assay measured the inhibition of phosphorylated p38[3.
¢ Key Metric: The Half-Maximal Inhibitory Concentration (IC50) was determined for nilotinib against

all four p38 kinase isoforms (a, 3, Y, 9).
¢ Finding: Nilotinib demonstrated high potency for p38( (IC50 = 0.014 uM) with ~25-fold selectivity

over p38a [6].

Trough Concentration (Ctrough) Monitoring

e Procedure: Blood samples are collected immediately before the next scheduled dose to measure the
plasma concentration at steady state (trough level).

e Application: Used to correlate drug exposure with efficacy and safety outcomes, such as the positive
correlation between nilotinib Ctrough and the occurrence of all-grade total bilirubin elevations [5] [2].

Relationship Between Exposure and Response

Understanding the PK/PD relationships of nilotinib is crucial for its safe and effective use.

e Efficacy: No significant correlation was found between nilotinib exposure (at standard doses of 300-
400 mg twice daily) and the rate of Major Molecular Response (MMR) at 12 months, likely due to the
narrow dose range investigated [2].

o Safety:

o A positive correlation exists between steady-state trough concentrations (Ctrough) and the
occurrence of all-grade total bilirubin elevations [2].

o A correlation has been observed between nilotinib exposure and an increase in the QTc
interval (Fridericia correction), underlining the need for ECG monitoring [2].

Conclusion for Drug Development

Nilotinib presents a predictable pharmacokinetic profile but is marked by significant food effects and a high

potential for drug-drug interactions mediated by CYP3A4. Its off-target inhibitory activity on other kinases
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(like p38p) and metabolic enzymes explains both its expanding investigational applications and some of its

adverse effect profile, including metabolic syndrome and QTc prolongation.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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